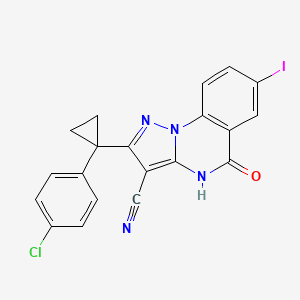
Dynapyrazole A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynapyrazole A is a cell-permeable inhibitor of cytoplasmic dyneins, which are motor proteins responsible for transporting cellular cargos toward microtubule minus-ends . This compound is particularly notable for its unique mode of action and its ability to inhibit dyneins 1 and 2 with similar potencies . This compound has been shown to block intraflagellar transport in the cilium and lysosome motility in the cytoplasm at single-digit micromolar concentrations .
Mechanism of Action
Target of Action
Dynapyrazole A primarily targets cytoplasmic dyneins , which are motor proteins in the AAA+ superfamily . These proteins transport cellular cargos toward microtubule minus-ends . This compound inhibits both dynein 1 and dynein 2 . The evidence indicates that this compound targets the AAA1 site .
Mode of Action
This compound interacts with its targets by inhibiting the ATPase activity of microtubule-stimulated dynein without blocking microtubule-independent basal activity . It blocks ADP-vanadate-dependent photocleavage at site 1 . It also inhibits the activity of a dynein 1 construct with a mutation in the AAA3 domain .
Biochemical Pathways
The inhibition of dynein’s ATPase activity by this compound affects the transport of cellular cargos along microtubules . Dynein’s ATPase activity is stimulated by interactions with microtubules and is thought to occur mainly at AAA1, while hydrolysis at AAA3 plays a regulatory role .
Result of Action
At single-digit micromolar concentrations, this compound blocks intraflagellar transport in the cilium and lysosome motility in the cytoplasm, processes that depend on cytoplasmic dyneins . It inhibits dynein 1 and dynein 2-dependent microtubule gliding .
Biochemical Analysis
Biochemical Properties
Dynapyrazole A interacts with cytoplasmic dyneins, specifically dyneins 1 and 2 . It inhibits the microtubule-stimulated ATPase activity of dynein, but does not potently block the microtubule-independent basal activity .
Cellular Effects
At single-digit micromolar concentrations, this compound blocks intraflagellar transport in the cilium and lysosome motility in the cytoplasm, processes that depend on cytoplasmic dyneins . This suggests that this compound has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting dynein’s microtubule-stimulated ATPase activity . This inhibition is thought to occur mainly at AAA1, while hydrolysis at AAA3 plays a regulatory role .
Temporal Effects in Laboratory Settings
It has been observed that this compound inhibits the basal activity of the AAA3 mutant with an IC 50 of 5.5 ± 1.6 µM, while ciliobrevin D has an IC 50 of 38 ± 6 µM .
Chemical Reactions Analysis
Dynapyrazole A undergoes various chemical reactions, including inhibition of the ATPase activity of dynein . It specifically inhibits the microtubule-stimulated ATPase activity without blocking the microtubule-independent basal activity . Common reagents and conditions used in these reactions include the use of specific inhibitors and controlled environments to ensure the desired reaction outcomes . The major products formed from these reactions are the inhibited forms of dynein, which result in the blockage of cellular transport processes .
Scientific Research Applications
Dynapyrazole A has a wide range of scientific research applications. It is used in the study of cytoplasmic dyneins and their role in cellular transport . In chemistry, it serves as a tool for understanding the inhibition of motor proteins and the effects of such inhibition on cellular processes . In biology, this compound is used to study the mechanisms of intraflagellar transport and lysosome motility . Additionally, this compound is used in the industry for research and development of new therapeutic agents .
Comparison with Similar Compounds
Dynapyrazole A is compared with other similar compounds such as ciliobrevins . While ciliobrevins also inhibit dynein activity, they have limitations such as low potency and suboptimal chemical properties . This compound, on the other hand, is more potent and has improved properties that make it a more effective inhibitor . Other similar compounds include various pyrazole derivatives that exhibit different levels of inhibition and potency .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABPBCMFKJDOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2942378.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)
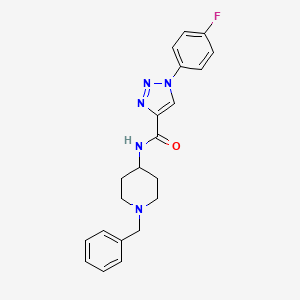

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)


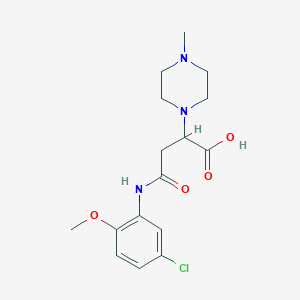
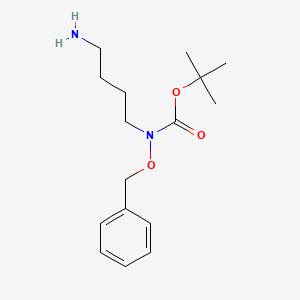
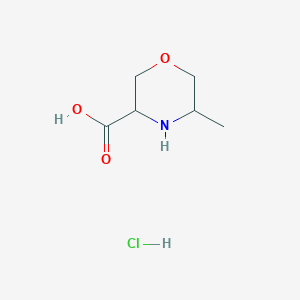
![9-(4-bromophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942396.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2942397.png)
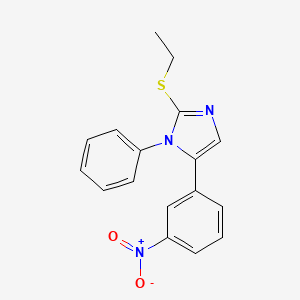
![N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide](/img/structure/B2942401.png)
